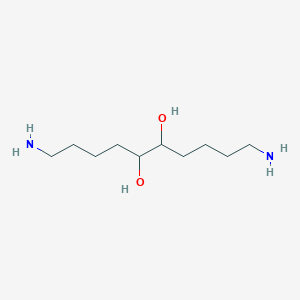

1,10-Diaminodecane-5,6-diol

Description

Structure

3D Structure

Properties

CAS No. |

189013-07-8 |

|---|---|

Molecular Formula |

C10H24N2O2 |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

1,10-diaminodecane-5,6-diol |

InChI |

InChI=1S/C10H24N2O2/c11-7-3-1-5-9(13)10(14)6-2-4-8-12/h9-10,13-14H,1-8,11-12H2 |

InChI Key |

CLGAPUZUEWJSGB-UHFFFAOYSA-N |

Canonical SMILES |

C(CCN)CC(C(CCCCN)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,10 Diaminodecane 5,6 Diol and Its Analogues

Stereoselective and Enantioselective Approaches to Vicinal Diol Formation

The central challenge in synthesizing 1,10-diaminodecane-5,6-diol is the stereocontrolled formation of the 5,6-diol unit. Vicinal diols are prevalent motifs in biologically active compounds and serve as crucial chiral building blocks. acs.orgacs.org Achieving high enantioselectivity is paramount for applications where specific stereoisomers are required.

Catalytic asymmetric dihydroxylation (AD) is a powerful method for converting prochiral alkenes into chiral vicinal diols with high enantiomeric excess. The Sharpless asymmetric dihydroxylation is a cornerstone of this approach, utilizing osmium tetroxide as the catalyst in conjunction with chiral ligands derived from cinchona alkaloids. researchgate.netlibretexts.org

For a precursor like trans-5-decene, the choice of the chiral ligand, either a dihydroquinidine (B8771983) (DHQD) or a dihydroquinine (DHQ) derivative, dictates which face of the alkene is hydroxylated, allowing access to either enantiomeric series of the diol product. libretexts.orgresearchgate.net Commercially available catalyst mixtures, known as AD-mix-α (containing a DHQ-based ligand) and AD-mix-β (containing a DHQD-based ligand), simplify the procedure, which typically uses a co-oxidant like potassium ferricyanide(III) to regenerate the osmium catalyst, making the process catalytic in the toxic and expensive osmium. libretexts.org

The general reaction can be summarized as:

Alkene + AD-mix → Chiral Vicinal Diol

The reaction is often performed in a biphasic solvent system, such as t-butanol/water, to facilitate both the organic reaction and the regeneration of the catalyst. libretexts.org The enantioselectivity of this reaction is generally high, often exceeding 90% enantiomeric excess (ee). researchgate.netresearchgate.net

Chiral auxiliaries offer another established strategy. An auxiliary is a stereogenic group temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org For example, an alkene precursor could be attached to a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam. wikipedia.org The steric bulk and electronic properties of the auxiliary would then direct the dihydroxylation reagent to one face of the double bond. After the diol formation, the auxiliary is cleaved and can often be recovered for reuse. While effective, this approach is less atom-economical than catalytic methods due to the stoichiometric use of the auxiliary. wikipedia.orgscispace.com

Table 1: Comparison of Asymmetric Dihydroxylation Ligands

| Ligand Family | Typical Catalyst System | Stereochemical Outcome | Key Features |

|---|---|---|---|

| Cinchona Alkaloids | OsO₄ / K₃Fe(CN)₆ | (DHQ)₂PHAL gives (S,S)-diols; (DHQD)₂PHAL gives (R,R)-diols from trans-alkenes | High enantioselectivity (>90% ee); Commercially available as AD-mix; Broad substrate scope. libretexts.orgresearchgate.net |

| Chiral Diamines | OsO₄ / N-Methylmorpholine N-oxide (NMO) | Ligand-dependent | Can be effective for specific substrates where alkaloid-based ligands are less so. libretexts.org |

| TADDOLs | Ti(Oi-Pr)₄ / t-BuOOH | Ligand-dependent | Titanium-based system, avoids osmium; Selectivity can be substrate-dependent. ethz.ch |

Chemoenzymatic synthesis combines the versatility of chemical catalysis with the high selectivity of biocatalysis. This approach is particularly valuable for producing chiral compounds under mild and environmentally friendly conditions. kaust.edu.samdpi.comresearchgate.net

One strategy involves the enzymatic reduction of a diketone precursor. For instance, decane-5,6-dione could be subjected to enantioselective reduction using oxidoreductases (or dehydrogenases). By selecting an appropriate enzyme, often from commercially available kits, and a cofactor such as NADH, it is possible to produce specific stereoisomers of the 5,6-diol. nih.gov The combination of different enzymes can grant access to all four possible stereoisomers of the diol from a single precursor. nih.gov

Another powerful chemoenzymatic route involves the use of transaminases (ATAs). These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor. kaust.edu.sa A one-pot, two-step process could be envisioned where a C10 alkyne is first hydrated to the corresponding ketone using a chemical catalyst (e.g., a gold catalyst). Subsequently, a stereoselective transaminase is added to convert the ketone into a chiral amine. kaust.edu.sa To create the diamine-diol structure, this could be applied to a precursor containing the diol moiety and two ketone groups at the terminal positions.

Enzymatic cascades have also been developed to convert renewable materials into valuable chiral building blocks. acs.org For example, biocatalytic pathways can transform amino acids or biomass-derived platform chemicals into functionalized molecules like amino alcohols and diols, highlighting a sustainable approach to complex chiral structures. acs.orgpnas.org

Table 2: Selected Enzymes in Chemoenzymatic Synthesis

| Enzyme Class | Reaction Type | Substrate Example | Product Feature |

|---|---|---|---|

| Oxidoreductases | Asymmetric ketone reduction | Decane-5,6-dione | Chiral vicinal diol. nih.gov |

| Transaminases (ATAs) | Asymmetric amination of ketones | 10-Oxodecan-5,6-diol | Chiral amino-diol. kaust.edu.sa |

| Laccases | Oxidative coupling | Vanillin derivatives | Dimerization to create backbones. rsc.org |

| Hydrolases | Kinetic resolution of esters | Racemic diol acetate | Enantiopure diol and diol acetate. researchgate.net |

Convergent and Divergent Synthesis of Diamine-Diol Scaffolds

The assembly of the full this compound structure can be approached through convergent strategies, where key fragments are synthesized separately and then joined, or divergent strategies, where a common intermediate is elaborated into different target molecules.

A logical precursor for the target molecule is a C10 di-alkene, such as 1,9-decadiene. A synthetic route could involve:

Selective Dihydroxylation: One double bond is selectively protected or the reaction is stopped after one dihydroxylation event. A more direct approach would start from 5-decene, where asymmetric dihydroxylation would install the central diol functionality. researchgate.netchemistrysteps.com

Terminal Functionalization and Amination: The terminal ends of the C10 chain must be converted into primary amine groups. If starting from 1,10-decanediol (B1670011) (potentially formed from the hydrogenation of a diene), the terminal alcohols can be converted to amines.

The direct amination of alcohols is an atom-economical method that avoids multiple protection and activation steps. d-nb.infogoogle.com The "borrowing hydrogen" mechanism, often catalyzed by ruthenium or iridium complexes, allows primary alcohols to be converted directly into primary amines using ammonia, with water as the only byproduct. researchgate.netmdpi.com This method has been successfully applied to long-chain diols. d-nb.infogoogle.com

Alternatively, a more traditional approach involves converting the terminal alcohols into good leaving groups (e.g., tosylates or halides) followed by nucleophilic substitution with an azide (B81097) source (like sodium azide) and subsequent reduction to the amine. york.ac.uk Another route is the reductive amination of a terminal dialdehyde, which can be formed by the oxidation of a diol.

The diamination of alkenes is also an increasingly viable strategy. organic-chemistry.org Rhodium-catalyzed processes can achieve the aziridination of an alkene, followed by a ring-opening step with an amine nucleophile to furnish a vicinal diamine. acs.org While this is typically used for vicinal diamines, adapting such chemistry to a precursor with existing terminal amines could be a potential, though challenging, convergent route.

Starting with a readily available C10 building block like sebacic acid (decanedioic acid) or its derivatives is another key strategy. acs.org A possible synthetic sequence could be:

Reduction: The dicarboxylic acid is reduced to the corresponding 1,10-decanediol.

Selective Protection: The terminal hydroxyl groups are protected with a suitable protecting group (e.g., silyl (B83357) ethers).

Core Functionalization: The decane (B31447) chain is functionalized at the C5 and C6 positions. This remains the most challenging step and could involve radical C-H functionalization or other advanced methods, though achieving selectivity at these specific non-activated positions is difficult.

Diol Formation and Deprotection: Once functionality is introduced (e.g., a double bond via elimination), it can be converted to the diol.

Amination: The terminal protecting groups are removed, and the resulting alcohols are converted to amines as described previously.

A more practical route might start from a precursor already functionalized in the middle of the chain. For example, oleic acid (a C18 fatty acid) can be cleaved via ozonolysis to yield nonanal (B32974) and azelaic acid. While not a C10 system, this illustrates how renewable feedstocks can provide functionalized linear chains. A C10 precursor with a central double bond, like 5-decene, is the most direct starting point for installing the 5,6-diol. The challenge then becomes the selective amination of the terminal positions of the saturated decane chain, which typically requires conversion to a dihalide or diol first. The synthesis of 1,10-diaminodecane (B146516) itself can be achieved by the hydrogenation of sebaconitrile. google.com This diamine could then, in principle, be the subject of C-H activation/oxidation to install the diol, though this is a formidable selectivity challenge. arabjchem.org

Sustainable and Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes the use of sustainable practices to minimize environmental impact. scispace.compandawainstitute.com The synthesis of this compound and its analogues can incorporate several green chemistry principles.

Use of Renewable Feedstocks: Long-chain diols and diamines can be derived from biomass. pnas.orgacs.org For example, castor oil can be processed to yield sebacic acid, a precursor to 1,10-diaminodecane. acs.org Fermentation processes can also produce diols and amino acids that serve as starting materials. pnas.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a core principle. Catalytic reactions like asymmetric dihydroxylation, direct amination of alcohols via borrowing hydrogen, and hydroamination are highly atom-economical compared to classical stoichiometric methods. researchgate.netscispace.comresearchgate.net

Catalysis: The use of catalysts (chemical or biological) is preferred over stoichiometric reagents as they are used in small amounts and can be recycled and reused. scispace.com As discussed, methods employing osmium, ruthenium, iridium, or enzymatic catalysts are central to efficient synthesis in this area. researchgate.netnih.govresearchgate.net

Safer Solvents and Reaction Conditions: The development of syntheses that use water, supercritical fluids, or benign solvents reduces pollution. scispace.com Many chemoenzymatic reactions and some catalytic dihydroxylation and amination reactions can be performed in water or under solvent-free conditions. mdpi.commdpi.com

By combining bio-based starting materials with highly efficient, atom-economical catalytic transformations, the synthesis of complex molecules like this compound can be aligned with the goals of sustainable chemical manufacturing. acs.org

Exploration of Bio-based Feedstocks for Diamine and Diol Precursors

The transition from petrochemical-based manufacturing to processes rooted in renewable resources is critical for sustainable chemical production. nih.govwur.nl A variety of bio-based feedstocks, including carbohydrates, vegetable oils, and lignin, are being investigated as starting materials for the synthesis of diamines and diols. nih.govyork.ac.ukmdpi.com

Long-chain α,ω-diamines and α,ω-diols are key precursors for the synthesis of this compound analogues. Fatty acids and their derivatives, readily available from plant and algal oils, serve as a primary renewable carbon source. york.ac.ukliverpool.ac.uk For instance, 1,10-diaminodecane itself can be derived from sebacic acid, which is produced from castor oil, a non-edible vegetable oil. pnas.org This establishes a clear pathway from a renewable resource to the C10 diamine backbone.

Recent advancements in metabolic engineering and biocatalysis have enabled the direct production of these bifunctional monomers from renewable feedstocks. Engineered microbial consortia, combining the capabilities of organisms like Yarrowia lipolytica and Escherichia coli, have been developed to convert n-alkanes directly into α,ω-diamines of various chain lengths (C8, C10, C12, C14). Current time information in Bangalore, IN.researchgate.net In these systems, one microorganism performs the initial, challenging oxidation of the inert alkane, while another is engineered to carry out the subsequent amination steps. Current time information in Bangalore, IN.

Similarly, the biocatalytic production of α,ω-diols from free fatty acids has been demonstrated. liverpool.ac.uk This process often employs a multi-enzyme cascade, starting with the ω-hydroxylation of a fatty acid by a cytochrome P450 monooxygenase, followed by the reduction of the carboxylic acid group to an alcohol by a carboxylic acid reductase (CAR) and endogenous aldehyde reductases. liverpool.ac.uk For example, 1,12-dodecanediol (B52552) has been successfully synthesized from dodecanoic acid using such a biocatalytic approach. liverpool.ac.uk These methodologies highlight the potential for producing the terminal functional groups of this compound from bio-based sources.

The central 5,6-diol functionality requires the introduction of hydroxyl groups at an internal position of the C10 chain. A plausible bio-based strategy would involve starting with a C10 precursor containing a double bond at the C5 position, such as that derivable from certain fatty acids through metathesis or other transformations, followed by dihydroxylation. Bio-based platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF), derived from the dehydration of C6 sugars, can also be converted into C12 aromatic diols and triols, showcasing the versatility of biomass in generating complex functional molecules. rsc.orgjst.vn

| Feedstock Type | Precursor Compound | Target Monomer | Relevant Research Findings |

| Vegetable Oils | Castor Oil (Ricinoleic Acid) | 11-Aminoundecanoic Acid, 1,10-Diaminodecane (via Sebacic Acid) | Industrial production of Polyamide 11 is based on castor oil. Sebacic acid from castor oil is a known precursor for 1,10-diaminodecane. york.ac.ukpnas.org |

| Fatty Acids | Dodecanoic Acid (Lauric Acid) | 1,12-Dodecanediol | Sequential biocatalytic conversion using CYP153A monooxygenase and carboxylic acid reductase has achieved gram-scale production. liverpool.ac.uk |

| n-Alkanes | n-Dodecane | 1,12-Diaminododecane | Engineered microbial consortia of Yarrowia lipolytica and Escherichia coli achieved a 41% conversion (816 mg/L). Current time information in Bangalore, IN.researchgate.net |

| Carbohydrates | Glucose/Fructose | 5-Hydroxymethylfurfural (HMF) derived diols | HMF can be converted to C12 aromatic diols like 5,5′-bis(hydroxymethyl)furil (BHMF), a rigid monomer for polymers. rsc.org |

| Lignocellulose | Lignin, Sugars | Adipic Acid, 1,6-Hexanediol (B165255) | Engineered yeast strains can produce adipic acid via oxidation of n-alkanes or fatty acids. 1,6-hexanediol can be produced from HMF. jst.vnmdpi.com |

Catalyst Development for Environmentally Benign Transformations

The selective introduction of amino and hydroxyl functionalities onto an alkane backbone requires sophisticated catalytic systems that are both efficient and environmentally benign. The development of such catalysts is crucial for the sustainable synthesis of this compound.

Biocatalysis for Amination and Hydroxylation:

Enzymes offer unparalleled selectivity under mild reaction conditions, making them ideal for green chemistry applications. wur.nlcore.ac.uk For the terminal amination steps, transaminases (TAs) are of significant interest. They can convert aldehydes or ketones into primary amines with high stereoselectivity, using an amino donor like L-alanine. acs.org Multi-enzyme cascades have been designed where an alcohol dehydrogenase first oxidizes a terminal alcohol to an aldehyde, which is then aminated by a transaminase. acs.org This "hydrogen borrowing" strategy has been applied to the synthesis of α,ω-diamines from the corresponding diols. acs.orgrug.nl

For the hydroxylation step, cytochrome P450 monooxygenases are powerful biocatalysts capable of hydroxylating unactivated C-H bonds. liverpool.ac.uk While they often show high regioselectivity for terminal positions in linear alkanes, engineered P450 variants are being developed to target internal C-H bonds with greater precision. libretexts.org An alternative biocatalytic approach for creating the vicinal diol is the dihydroxylation of an alkene. Rieske non-heme iron dioxygenases are enzymes that can catalyze the syn-dihydroxylation of double bonds with high enantioselectivity, offering a green alternative to heavy metal catalysts. core.ac.uk

Chemo-catalysis for Dihydroxylation:

While biocatalysis is promising, chemical catalysts remain essential for many transformations. The dihydroxylation of an internal alkene, such as a hypothetical 5-decene derivative, is a key step toward this compound. The Sharpless asymmetric dihydroxylation is a well-established method that uses osmium tetroxide as a catalyst in combination with a chiral ligand and a stoichiometric co-oxidant (e.g., K₃[Fe(CN)₆]) to produce syn-diols with high enantioselectivity. nih.govwikipedia.orgwikipedia.org Efforts to make this process greener focus on minimizing the use of the toxic and expensive osmium catalyst.

Ruthenium-based catalysts have also been explored for C-H hydroxylation reactions. For instance, specific ruthenium complexes can selectively oxidize tertiary C-H bonds in the presence of amine groups, operating in aqueous acidic media. researchgate.net While direct and selective dihydroxylation of adjacent secondary carbons in an alkane chain remains a significant challenge, these developments in C-H oxidation are paving the way for new synthetic routes. mdpi.comresearchgate.net Furthermore, protocols for the anti-dihydroxylation of unactivated alkenes are being developed using environmentally friendly reagents like hydrogen peroxide and acetic acid, which generate peroxyacetic acid in situ, avoiding the need for metal catalysts. rsc.org

| Transformation | Catalyst Type | Catalyst Example | Key Features & Findings |

| Terminal Amination | Biocatalyst (Transaminase) | Transaminase from Chromobacterium violaceum (TaCv) | Efficiently converts terminal aldehydes to amines in a cascade with alcohol dehydrogenase. Four-fold improvement in 1,10-diaminodecane production rate at 42°C compared to other enzymes. acs.org |

| Terminal Hydroxylation | Biocatalyst (Monooxygenase) | Cytochrome P450 BM3, CYP153A | Engineered P450s can hydroxylate terminal C-H bonds of alkanes and fatty acids. liverpool.ac.uklibretexts.org |

| syn-Dihydroxylation | Chemocatalyst (Osmium-based) | OsO₄ / (DHQ)₂-PHAL (AD-mix-β) | Highly reliable and enantioselective for converting alkenes to syn-diols. Catalytic use of OsO₄ with a co-oxidant reduces environmental impact. wikipedia.orgwikipedia.org |

| syn-Dihydroxylation | Biocatalyst (Dioxygenase) | Naphthalene Dioxygenase | Catalyzes the enantioselective syn-dihydroxylation of aromatic and aliphatic alkenes. core.ac.uk |

| anti-Dihydroxylation | Green Chemocatalysis | H₂O₂ / Acetic Acid | In situ generation of peroxyacetic acid allows for catalyst-free anti-dihydroxylation of alkenes. rsc.org |

| C-H Hydroxylation | Chemocatalyst (Ruthenium-based) | cis-[Ru(dtbpy)₂(Cl)₂] | Enables electrochemical, selective oxidation of 3° C-H bonds in the presence of amines in aqueous acid. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 1,10 Diaminodecane 5,6 Diol

Aminic Reactivity and Derivatization

The two primary amine groups located at the termini of the decane (B31447) chain are key sites for a multitude of chemical transformations, particularly those involving nucleophilic attack or reactions with electrophilic species.

The dominant chemical characteristic of the amine groups in 1,10-diaminodecane-5,6-diol is their nucleophilicity. wikipedia.org This property is attributed to the lone pair of electrons on the nitrogen atoms, which can readily attack electron-deficient centers. wikipedia.org Primary amines are generally effective nucleophiles, capable of participating in a wide array of reactions. thermofisher.com Their reactivity allows for transformations such as alkylation and acylation. wikipedia.org In the context of this compound, the long aliphatic chain separating the two amine groups means they can react independently, similar to monofunctional primary amines.

The nucleophilicity of amines generally correlates with their basicity; however, steric hindrance can play a significant role. masterorganicchemistry.com For this compound, the primary amine groups are unhindered, suggesting a strong nucleophilic character. The presence of the hydroxyl groups in the backbone is not expected to significantly diminish the nucleophilicity of the distant amine groups. These amine groups can react with various electrophiles, including alkyl halides, acyl chlorides, acid anhydrides, and isocyanates. wikipedia.orgthermofisher.com

The presence of two terminal amine groups makes this compound an ideal monomer for step-growth polymerization. Reactions with bifunctional reagents lead to the formation of polymers such as polyamides, polyureas, and polyurethanes. For instance, 1,10-diaminodecane (B146516) is a common building block in the synthesis of such polymers. core.ac.ukresearchgate.netrsc.org

Amides: Reaction with bifunctional carboxylic acids or their more reactive derivatives (e.g., diacyl chlorides or diesters) under appropriate conditions yields polyamides. For example, the condensation of diamines with the OMe-protected gallic acid chloride has been used to synthesize alkyl gallamides. csic.es Similarly, 1,10-diaminodecane has been incorporated into copolyesters to create amide linkages, which can introduce hydrogen bonding and alter material properties. scispace.com

Ureas: Polyureas can be synthesized through the reaction of the diamine with diisocyanates or non-isocyanate methods involving reagents like urea (B33335) or cyclic carbonates. researchgate.netresearchgate.net The reaction of 1,10-diaminodecane with urea has been explored for the synthesis of hard segments in polyester (B1180765) polyureas. researchgate.net

Urethanes: Non-isocyanate polyurethanes (NIPUs) can be synthesized by reacting the diamine with bis(cyclic carbonate)s. researchgate.netnsf.govresearchgate.net This "greener" pathway avoids the use of toxic isocyanates. The ring-opening reaction of a cyclic carbonate with an amine group forms a hydroxyurethane linkage. researchgate.net Research has demonstrated the polymerization of 1,10-diaminodecane with cyclocarbonated lignin-oil to form thermoplastic polyurethanes. nsf.gov

Table 1: Examples of Derivatization Reactions Involving Diamines

| Product Type | Bifunctional Reagent Example | Catalyst/Conditions | Resulting Linkage |

|---|---|---|---|

| Polyamide | Diacyl Chlorides | Biphasic system (e.g., ethyl acetate/water) with a base (e.g., K₂CO₃) csic.es | Amide |

| Polyurea | Diisocyanates | Typically no catalyst needed | Urea |

| Polyurea (non-isocyanate) | Urea | Melt polycondensation researchgate.net | Urea |

Vicinal Diol Reactivity and Transformations

The 1,2-diol (vicinal diol) group at the C5 and C6 positions of the carbon chain is another key reactive site, susceptible to oxidation and cyclization reactions.

Vicinal diols are uniquely susceptible to oxidative cleavage by specific oxidizing agents, most notably periodic acid (HIO₄) or its salt, sodium periodate (B1199274) (NaIO₄). chemistrysteps.commasterorganicchemistry.comlibretexts.org This reaction, known as the Malaprade oxidation, cleaves the carbon-carbon bond between the two hydroxyl-bearing carbons, converting the hydroxyl groups into carbonyls. masterorganicchemistry.comucalgary.ca

The mechanism involves the formation of a cyclic periodate ester intermediate. ucalgary.cachemistryscore.com This five-membered ring then breaks down in a concerted fashion, yielding two carbonyl compounds. chemistryscore.com The nature of the resulting carbonyl compounds—aldehydes or ketones—depends on the substitution pattern of the original diol. chemistrysteps.com In the case of this compound, both C5 and C6 are secondary carbons, so their oxidation would yield two different aldehyde molecules.

Specifically, the cleavage of the C5-C6 bond in this compound with periodate would be expected to produce 5-aminopentanal (B1222117) and 4-amino-5-oxodecanal. However, the latter is an unstable α-amino aldehyde. A more plausible product from the C6-C10 fragment would be 5-aminopentanal, assuming the initial product rearranges or is further processed. The expected stable product from the C1-C5 fragment is 5-aminopentanal. Therefore, the reaction would likely yield two molecules of 5-aminopentanal.

Table 2: Predicted Products of Periodate Oxidation of this compound

| Reactant | Oxidizing Agent | Bond Cleaved | Expected Products |

|---|

The adjacent hydroxyl groups can react with various reagents to form five-membered cyclic structures.

Acetal and Ketal Formation: In the presence of an acid catalyst, vicinal diols react with aldehydes or ketones to form cyclic acetals or ketals, respectively. This reaction is reversible and is often used as a method for protecting diol functionalities during a multi-step synthesis. For this compound, reaction with acetone, for example, would yield a cyclic ketal (an isopropylidene derivative).

Cyclic Carbonate Formation: Vicinal diols can be converted to cyclic carbonates through reaction with phosgene (B1210022) or, more commonly and safely, via transesterification with dialkyl carbonates like dimethyl carbonate. rsc.org This reaction can be catalyzed by bases or organocatalysts. core.ac.ukresearchgate.net The formation of cyclic carbonates from diols is a key step in the synthesis of non-isocyanate polyurethanes (NIPUs), where the subsequent ring-opening with amines generates the desired polymer. rsc.orgacs.org

Table 3: Potential Cyclization Reactions of the Vicinal Diol in this compound

| Reagent | Catalyst | Product Type |

|---|---|---|

| Aldehyde (R-CHO) | Acid (e.g., H⁺) | Cyclic Acetal |

| Ketone (R₂C=O) | Acid (e.g., H⁺) | Cyclic Ketal |

Interplay and Synergistic Reactivity between Amine and Diol Functionalities

The coexistence of amine and diol groups within the same molecule opens the possibility for synergistic or cooperative effects, where the two functionalities influence each other's reactivity or act in concert. While specific studies detailing such interplay in this compound are not prevalent, the potential for such interactions can be inferred from general chemical principles and related systems. researchgate.netnih.gov

One potential area of synergy is in intramolecular catalysis. For instance, one of the terminal amine groups could act as an internal base, facilitating the deprotonation of a hydroxyl group. This would enhance the nucleophilicity of the resulting alkoxide, potentially accelerating reactions such as etherification or esterification at the diol site.

Conversely, the hydroxyl groups could influence the reactivity of the amines. Through hydrogen bonding, the diol could modulate the solvation shell around the amine groups, which in turn could affect their basicity and nucleophilicity.

Furthermore, the molecule as a whole, with its four heteroatom-based functional groups (two -NH₂ and two -OH), can act as a multidentate ligand for metal ions. The specific geometry of this compound could allow it to form stable chelate complexes with various metals. The formation of such complexes could be a key step in metal-catalyzed reactions, where the substrate is brought into close proximity with a catalytic metal center, potentially enabling transformations that are otherwise difficult to achieve. The synergy between aminocatalysis and transition metal catalysis is a known strategy for achieving novel reactivity in ketone functionalization. nih.gov This principle could potentially be applied to systems like this compound, where the molecule itself contains the necessary functionalities for complexation and subsequent reaction.

Intramolecular Interactions and Their Influence on Reaction Pathways

The molecular architecture of this compound, featuring two primary amine groups at the termini and a central 1,2-diol functionality, gives rise to significant intramolecular interactions that profoundly influence its chemical reactivity. The key interactions at play are hydrogen bonds, which can form between the amine and hydroxyl groups. The flexible decane backbone allows the molecule to adopt conformations that facilitate the formation of these non-covalent bonds.

In an apolar solvent, it is hypothesized that the molecule can exist in a folded conformation where one or both amine groups form hydrogen bonds with the diol. This intramolecular association can have several consequences on its reaction pathways:

Modulation of Nucleophilicity: The involvement of the amine's lone pair of electrons in hydrogen bonding can decrease its nucleophilicity, potentially leading to selective reactions at the diol under certain conditions. Conversely, protonation of the amine groups in acidic media would prevent this interaction and enhance the reactivity of the diol.

Stereoelectronic Effects: The formation of a transient cyclic structure through hydrogen bonding can impose steric constraints on the approaching reagents, influencing the stereochemical outcome of reactions at the diol. For instance, the approach of a bulky electrophile might be directed to the less hindered face of the diol.

Activation of the Diol: Hydrogen bonding from the amine to the hydroxyl groups can increase the polarization of the O-H bonds, making the hydroxyl protons more acidic and the oxygen atoms more nucleophilic. This could facilitate reactions such as etherification or esterification at the diol.

Mechanistic studies on analogous long-chain amino alcohols have shown that the extent of these intramolecular interactions is highly dependent on the solvent polarity and temperature. In polar, protic solvents, intermolecular hydrogen bonding with the solvent molecules can disrupt the intramolecular interactions, leading to a more linear conformation of the molecule.

Selective Functionalization of Amine vs. Diol Groups

The presence of two distinct functional groups, primary amines and a 1,2-diol, in this compound necessitates the use of selective functionalization strategies to achieve desired chemical transformations. The relative reactivity of these groups is pH-dependent. In basic or neutral conditions, the primary amines are generally more nucleophilic than the hydroxyl groups. Conversely, under acidic conditions, the amines are protonated to form ammonium (B1175870) salts, rendering them unreactive towards electrophiles and allowing for selective reactions at the diol.

Table 1: Selective Functionalization Strategies for this compound

| Target Functional Group | Reagent/Condition | Protecting Group (if applicable) | Resulting Functional Group |

| Amine | Boc-anhydride, Et3N, CH2Cl2 | tert-Butoxycarbonyl (Boc) | Carbamate |

| Acetic anhydride, pyridine | Acetyl | Amide | |

| Benzyl bromide, K2CO3, CH3CN | Benzyl | Secondary Amine | |

| Diol | Acetic anhydride, H+ (cat.) | Acetyl | Ester |

| 2,2-Dimethoxypropane, H+ (cat.) | Isopropylidene ketal | Ketal | |

| tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole, DMF | tert-Butyldimethylsilyl (TBDMS) | Silyl (B83357) Ether |

The selective protection of the amine groups, for example with the tert-butoxycarbonyl (Boc) group, is a common first step to enable subsequent modifications of the diol. The resulting Boc-protected diol can then undergo a variety of reactions, such as oxidation to the corresponding diketone or cleavage to aldehydes. Subsequent deprotection of the amine groups under acidic conditions regenerates the free amines.

Conversely, protection of the diol, for instance as an isopropylidene ketal, allows for selective reactions at the amine functionalities. This strategy is particularly useful for the synthesis of polymers or for the attachment of the diamine scaffold to a solid support.

Novel Derivatization Strategies for Advanced Chemical Research

Preparation of Chiral Ligands from the Diol-Diamine Scaffold

The this compound scaffold, particularly in its enantiomerically pure forms, represents a valuable platform for the synthesis of chiral ligands for asymmetric catalysis. The C2-symmetric nature of the central diol in the (5R,6R)- or (5S,6S)-enantiomers is a key design element in many successful chiral ligands.

One common strategy involves the conversion of the diol into a phosphinite or phosphonite by reaction with a chlorophosphine. The resulting bidentate phosphine (B1218219) ligands, often in combination with the terminal amine groups for further coordination, can be used to chelate transition metals such as rhodium, iridium, or palladium. These metal complexes can then serve as highly effective catalysts for asymmetric hydrogenation, hydroformylation, or allylic alkylation reactions.

Another approach involves the derivatization of the amine groups to form chiral salen-type ligands. This can be achieved by condensation of the diamine with two equivalents of a chiral salicylaldehyde (B1680747) derivative. The resulting tetradentate Schiff base ligands can coordinate to a variety of metal ions, including chromium, manganese, and cobalt, and have been successfully employed in asymmetric epoxidation and cyclopropanation reactions.

Table 2: Hypothetical Chiral Ligands Derived from (5R,6R)-1,10-Diaminodecane-5,6-diol

| Ligand Type | Synthetic Precursor | Metal Complex | Potential Application |

| Chiral Diphosphine | (5R,6R)-1,10-Bis(Boc-amino)decane-5,6-diol + Ph2PCl | [Rh(ligand)(COD)]BF4 | Asymmetric Hydrogenation |

| Chiral Salen-type | (5R,6R)-1,10-Diaminodecane-5,6-diol + 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | Mn(III)(ligand)Cl | Asymmetric Epoxidation |

| Chiral Diamine | (5R,6R)-1,10-Diaminodecane-5,6-diol | [RuCl2(ligand)(p-cymene)] | Asymmetric Transfer Hydrogenation |

Introduction of Additional Functionalities via Selective Modifications

The strategic introduction of additional functional groups onto the this compound backbone can lead to advanced materials with tailored properties. The selective functionalization methods described in section 3.3.2 provide the synthetic tools to achieve these modifications.

For instance, after protection of the amine groups, the diol can be oxidized to a 1,2-diketone. This diketone can then serve as a versatile synthetic handle for the introduction of heterocyclic moieties, such as quinoxalines or imidazoles, through condensation reactions with appropriate diamines. These heterocyclic units can impart interesting photophysical or electronic properties to the resulting molecule.

Furthermore, the terminal amine groups can be utilized for the construction of polymers. For example, polycondensation of this compound with a diacyl chloride can lead to the formation of polyamides. The presence of the diol functionality along the polymer backbone can be exploited for post-polymerization modifications, such as cross-linking or the attachment of side chains, to fine-tune the material properties. The hydroxyl groups can also enhance the hydrophilicity and biodegradability of the resulting polymers.

Another avenue of research involves the use of this compound as a linker molecule in the synthesis of bioconjugates or functionalized nanoparticles. The two amine groups provide anchor points for attachment to biological molecules or material surfaces, while the diol can be further modified to carry a payload, such as a drug or a fluorescent dye.

Coordination Chemistry and Supramolecular Assembly Applications

Ligand Design and Synthesis of Metal Complexes Featuring 1,10-Diaminodecane-5,6-diol

Chelation Modes and Metal Ion Selectivity

Currently, there is no published research detailing the specific chelation modes of this compound with different metal ions. Hypothetically, the ligand could coordinate in several ways:

Bidentate (N,N'): The two terminal amino groups could coordinate to a single metal center or bridge two different metal centers.

Bidentate (O,O'): The diol functionality could chelate a metal ion.

Tridentate or Tetradentate (N,O) or (N,N',O,O'): A combination of the amine and hydroxyl groups could coordinate to a single metal ion, leading to more complex and stable structures.

The selectivity for specific metal ions would be influenced by factors such as the hard-soft acid-base (HSAB) principle, the preferred coordination geometry of the metal ion, and the steric constraints imposed by the ligand's conformation.

Synthesis and Structural Characterization of Transition Metal Complexes

As of now, there are no specific reports on the synthesis and structural characterization of transition metal complexes involving this compound. The synthesis would likely involve the reaction of the diamine-diol with a suitable metal salt in an appropriate solvent. Characterization would typically involve techniques such as X-ray crystallography to determine the precise three-dimensional structure of the complex, alongside spectroscopic methods like FT-IR, NMR, and UV-Vis to probe the coordination environment of the metal ion.

Supramolecular Architecture Formation via Hydrogen Bonding and Self-Assembly

The presence of both hydrogen bond donors (amines and hydroxyls) and acceptors (the lone pairs on nitrogen and oxygen) makes this compound an excellent candidate for forming extended supramolecular structures through hydrogen bonding.

Design and Preparation of Co-crystals and Coordination Polymers

The self-assembly of this compound molecules could lead to the formation of one-, two-, or three-dimensional networks. The interplay between N-H···O, O-H···N, and O-H···O hydrogen bonds would be critical in directing the assembly process. Furthermore, the flexible aliphatic chain could allow for interdigitation and van der Waals interactions, further stabilizing the resulting architecture.

In the presence of metal ions, the formation of coordination polymers is a distinct possibility. The diamine-diol could act as a linker, connecting metal nodes to generate extended frameworks with potential applications in areas such as gas storage or catalysis. The design of such materials would depend on the careful selection of the metal ion and the reaction conditions.

Role of Aliphatic Chain Length and Functional Group Position in Self-Organization

While specific studies on this compound are lacking, research on related long-chain diamines and diols indicates that the length of the aliphatic chain plays a crucial role in the self-assembly process. A longer chain can lead to increased van der Waals interactions and can influence the packing of the molecules in the solid state. The position of the functional groups is also critical; the central location of the diol in this molecule would likely lead to different packing arrangements compared to a molecule with terminal diols.

Catalytic Applications of Derived Metal Complexes and Supramolecular Systems

Given the absence of synthesized metal complexes or defined supramolecular systems based on this compound, there are currently no reported catalytic applications. However, the potential for such applications is significant. Metal complexes derived from this ligand could be explored as catalysts for a variety of organic transformations, such as oxidation, reduction, or carbon-carbon bond-forming reactions. The chiral nature of the diol could also be exploited for asymmetric catalysis. Furthermore, if porous supramolecular materials can be constructed, they could serve as heterogeneous catalysts or as hosts for catalytic species.

Enantioselective Catalysis Mediated by Chiral Diol-Diamine Complexes

Chiral diols and diamines are foundational components in the design of ligands for asymmetric catalysis. nih.govscielo.br By forming complexes with transition metals, these chiral ligands create a stereochemically defined environment around the metal center, which can lead to the preferential formation of one enantiomer of a product over the other.

Although direct studies on this compound are not extensively documented, the principles of enantioselective catalysis using analogous chiral diol-diamine ligands are well-established. For instance, chiral 1,2-diamines have been successfully employed as ligands in a variety of metal-catalyzed reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. nih.gov The diol functionality can also participate in catalysis, either by coordinating to the metal or by interacting with the substrate through hydrogen bonding.

The combination of a chiral diol and two amine groups in this compound offers multiple points of interaction for creating a highly organized and selective catalytic pocket. The following table presents representative data from studies on related chiral diol and diamine catalytic systems to illustrate the potential efficacy in achieving high enantioselectivity.

| Catalyst/Ligand System | Reaction Type | Substrate | Enantiomeric Excess (ee %) | Yield (%) | Reference |

| Chiral Diamine-Metal Complex | Asymmetric Hydrogenation | Prochiral Ketone | >95 | >90 | nih.gov |

| Chiral Diol-Metal Complex | Asymmetric Epoxidation | Allylic Alcohol | >90 | >85 | alfachemic.com |

| Bifunctional Chiral Catalyst | Michael Addition | α,β-Unsaturated Compound | >98 | High | nih.gov |

This table presents representative data for analogous systems to illustrate the potential of chiral diol-diamine ligands. Specific data for this compound is not available.

Heterogeneous Catalysis with Immobilized Derivatives

The development of heterogeneous catalysts is a critical area of research aimed at improving catalyst recyclability, reducing costs, and simplifying product purification. nih.gov The functional groups of this compound, particularly the primary amines, provide convenient handles for its immobilization onto solid supports.

While specific examples of immobilized this compound are not prevalent in the literature, the immobilization of similar long-chain diamines, such as 1,10-diaminodecane (B146516), has been demonstrated. acs.org These diamines can be covalently attached to various support materials, including silica, polymers, and carbon nanotubes, through techniques like reductive amination or reaction with surface functional groups. chim.itrsc.org

Once immobilized, the chiral diol-diamine can serve as a ligand for a metal catalyst, creating a solid-supported, recyclable catalyst. The amine groups on the support can also act as basic sites, potentially contributing to the catalytic activity. rsc.org The long aliphatic chain of this compound could act as a flexible spacer arm, positioning the catalytic center away from the support surface and enhancing its accessibility to substrates. acs.org

The following table summarizes potential immobilization strategies and their implications for heterogeneous catalysis, based on studies with related functionalized molecules.

| Support Material | Immobilization Method | Potential Catalytic Application | Advantages |

| Mesoporous Silica (e.g., MCM-41) | Covalent attachment via silane (B1218182) coupling agents | Asymmetric synthesis, oxidations | High surface area, tunable pore size, good thermal stability |

| Polymer Resin (e.g., Polystyrene) | Functionalization of the polymer backbone | Flow chemistry, continuous processing | Swelling properties can enhance substrate access, robust |

| Carbon Nanotubes | Amine functionalization | Hydrogenation, C-C coupling | High mechanical strength, excellent conductivity |

This table outlines potential strategies for the immobilization of this compound based on methodologies developed for similar molecules.

Application As Monomeric Building Blocks in Polymer Science

Polycondensation and Polyaddition Reactions

Polycondensation and polyaddition are the primary routes through which 1,10-diaminodecane-5,6-diol would be incorporated into polymer chains. gdckulgam.edu.inbyjus.com The reactivity of the terminal amine groups is expected to be high, similar to other aliphatic diamines, allowing for polymerization under various conditions.

Incorporation into Polyamides, Polyureas, and Polyurethanes

The terminal primary amine groups of this compound allow for its direct incorporation into several major classes of polymers.

Polyamides: Through polycondensation with dicarboxylic acids or their derivatives (e.g., diacyl chlorides), this compound can form polyamides. The reaction would create amide linkages, with the diol groups in the monomer's core becoming pendant hydroxyl groups along the polymer backbone. These hydroxyls would significantly increase the polymer's capacity for hydrogen bonding and its hydrophilicity compared to a polyamide made from simple 1,10-diaminodecane (B146516).

Polyureas: The reaction of the diamine with diisocyanates would proceed via polyaddition to yield polyureas. Again, the 5,6-diol moiety would remain as a pendant feature, available for subsequent reactions or to modify the polymer's properties.

Polyurethanes: In traditional polyurethane synthesis, this monomer could act as a chain extender, reacting with isocyanate-terminated prepolymers. researchgate.net More significantly, its dual functionality allows for more complex structures. The amine groups could react with diisocyanates, while the hydroxyl groups could also react, potentially leading to cross-linked networks if all four functional groups are engaged.

Non-Isocyanate Polyurethane (NIPU) Synthesis utilizing Diol Carbonation and Amine Reactivity

A significant and modern application for this monomer lies in the synthesis of non-isocyanate polyurethanes (NIPUs), which avoids the use of toxic isocyanate precursors. rsc.orgrsc.org The most common NIPU route involves the polyaddition of a diamine with a bis(cyclic carbonate). aalto.finih.gov

In this pathway, the amine groups of this compound would react with the cyclic carbonate rings in a ring-opening reaction to form urethane (B1682113) linkages. aalto.fi A key feature of this reaction is that for every urethane bond formed, a new hydroxyl group is generated adjacent to it. nih.gov When using this compound, the resulting polymer, a polyhydroxyurethane (PHU), would be exceptionally rich in hydroxyl groups, featuring both the original diol on the backbone and the newly formed hydroxyls from the ring-opening reaction. This high density of -OH groups would create polymers with strong intra- and intermolecular hydrogen bonding, high polarity, and increased potential for post-polymerization modification.

Influence of this compound on Polymer Structure and Properties

The unique tetrafunctional structure of this compound is predicted to exert significant control over the resulting polymer's architecture and material properties.

Introduction of Hydroxyurethane Linkages and Crosslinking Points

As noted, the synthesis of NIPUs from this compound and bis(cyclic carbonates) inherently creates hydroxyurethane linkages. researchgate.netresearchgate.net These linkages, containing both a urethane group and an adjacent hydroxyl group, are characteristic of NIPUs and contribute to enhanced hydrogen bonding.

Crucially, the two original hydroxyl groups at the 5- and 6-positions of the monomer unit would be preserved as pendant groups along the polymer chain. These diol moieties represent latent reactive sites. They can be utilized in a second, distinct polymerization or curing step to form cross-linked networks. For example, after the initial formation of a linear polyhydroxyurethane, the pendant diol groups could be reacted with crosslinking agents like diisocyanates or dianhydrides to produce a thermoset material with potentially enhanced mechanical strength, thermal stability, and solvent resistance. researchgate.net

| Feature | 1,10-Diaminodecane | This compound (Hypothesized) |

|---|---|---|

| Functional Groups | Two primary amines | Two primary amines, two secondary hydroxyls |

| Functionality | Bifunctional | Tetrafunctional |

| Primary Polymer Type | Linear | Linear (with pendant -OH) or Cross-linked |

| Potential for H-Bonding in Polymer | Moderate (from amide/urea (B33335)/urethane links) | High (from amide/urethane links + pendant diols) |

| Key Application | Polyamides, NIPUs | Functional NIPUs, thermosets, hydrophilic polymers |

Modulating Polymer Segment Mobility and Chain Interactions

The properties of a polymer are dictated by the interplay between the mobility of its chain segments and the strength of intermolecular forces. The this compound monomer introduces a duality that can be used to modulate these factors.

Segment Mobility: The long, ten-carbon aliphatic chain is flexible and would be expected to impart mobility and a lower glass transition temperature (Tg) to the polymer segments, a known characteristic of polymers made with long-chain monomers like 1,10-diaminodecane. umons.ac.be

Chain Interactions: In direct contrast, the four polar functional groups (two amines that become part of linkages and two hydroxyls) create numerous sites for strong hydrogen bonding. In NIPU applications, where additional hydroxyls are formed, this effect is amplified. These powerful intermolecular interactions would severely restrict chain mobility, leading to increased stiffness, higher tensile strength, and an elevated glass transition temperature.

The final properties of a polymer derived from this monomer would therefore depend on the precise balance achieved between the flexible backbone and the high density of hydrogen-bonding sites.

| Structural Feature of Monomer | Predicted Influence on Polymer Properties |

|---|---|

| Long (C10) Aliphatic Chain | Increases chain flexibility, potentially lowers Tg, improves solubility in some organic solvents. |

| Terminal Amine Groups | Provide primary reaction sites for polycondensation/polyaddition, forming stable amide, urea, or urethane linkages. |

| Pendant 5,6-Diol Groups | Dramatically increase hydrophilicity and hydrogen bonding. Act as latent crosslinking sites for creating thermosets. |

| Chiral Centers (C5, C6) | Use of stereoisomers can induce specific microstructures (e.g., stereoregularity), potentially leading to crystallinity and optical activity. |

Impact of Chiral Centers on Polymer Microstructure

A scientifically intriguing aspect of this compound is the presence of two chiral centers at carbons 5 and 6. This means the monomer can exist as distinct stereoisomers: a pair of enantiomers, (5R,6R) and (5S,6S), and a meso compound, (5R,6S). The choice of stereoisomer would have a profound impact on the polymer's microstructure and resulting properties. rsc.org

Stereoregular Polymers: The use of an enantiomerically pure monomer, such as (5R,6R)-1,10-diaminodecane-5,6-diol, in a polymerization would lead to a stereoregular polymer, where all monomer units have the same stereochemical configuration. This regular microstructure could enable the polymer chains to pack in an ordered fashion, potentially inducing crystallinity or forming higher-order structures like helices. acs.orgmdpi.com Such ordered materials often exhibit distinct thermal and mechanical properties compared to their amorphous counterparts.

Atactic Polymers: Conversely, using a racemic mixture (an equal mix of (5R,6R) and (5S,6S) isomers) would result in an atactic polymer, with a random distribution of stereocenters. These polymers are typically amorphous, lacking the long-range order of their stereoregular cousins.

Meso Polymers: A polymer made from the meso isomer would also have a unique, regular repeating structure, different from either the isotactic or atactic forms, leading to its own characteristic set of properties.

The ability to control the polymer's tacticity by selecting a specific stereoisomer of the monomer is a powerful tool for designing materials with tailored properties, including optical activity, biodegradability, and specific thermal behaviors. researchgate.netsioc-journal.cn

Development of Functional Polymeric Materials

The development of functional polymeric materials from this compound hinges on the strategic incorporation of its unique structural features into polymer chains. The amine end-groups facilitate its participation in step-growth polymerization reactions, such as polycondensation, to form the main polymer backbone. Simultaneously, the vicinal diol functionality in the center of the monomer unit provides a reactive handle for post-polymerization modification or for influencing intermolecular interactions within the polymer matrix.

Synthesis of Polyamides with Tunable Properties for Advanced Materials

The primary amine groups of this compound readily react with dicarboxylic acids or their derivatives to form polyamides. The presence of the hydroxyl groups along the polymer chain introduces a higher degree of polarity and the potential for hydrogen bonding compared to conventional polyamides derived from simple diamines like 1,10-diaminodecane. This increased intermolecular interaction can significantly influence the material's thermal and mechanical properties.

The hydroxyl groups can be further exploited to tune the properties of the resulting polyamides. For instance, they can be esterified or etherified to attach side chains with specific functionalities, leading to materials with tailored surface properties, enhanced solubility in specific solvents, or the ability to coordinate with metal ions. This functionalization opens up possibilities for creating advanced materials for applications such as membranes, sensors, or biomedical devices.

Research into copolyamides has demonstrated the impact of incorporating comonomers on the properties of the final material. For example, the introduction of an aliphatic comonomer with a long alkyl chain into the molecular chain of poly(decamethylene terephthalamide) (PA10T) resulted in copolyamides with improved flexibility. nih.gov The tensile strength of these PA10T/1014 copolymers decreased from 80.02 to 72.95 MPa as the comonomer content increased, while the elongation at break significantly increased from 57% to 150%. nih.gov This illustrates how the properties of polyamides can be systematically tuned.

Table 1: Illustrative Data on the Effect of Comonomer on Polyamide Properties

| Comonomer Content (mol %) | Tensile Strength (MPa) | Elongation at Break (%) |

| 5 | 80.02 | 57 |

| 10 | 78.50 | 98 |

| 15 | 75.10 | 125 |

| 20 | 72.95 | 150 |

This table is based on findings for a similar polyamide system and is for illustrative purposes to show the principle of property tuning. nih.gov

Bio-based Polymer Design and Development

There is a growing interest in developing polymers from renewable resources. While direct microbial production of longer-chain diamines like 1,10-diaminodecane has been challenging, synthetic routes from bio-based feedstocks are being explored. alderbioinsights.co.uk For instance, 1,10-diaminodecane can be derived from renewable castor oil. researchgate.net The synthesis of this compound from bio-based precursors would position it as a valuable monomer for producing partially or fully bio-based polyamides and other polymers.

The incorporation of this compound into polymer backbones can enhance their biodegradability. The hydroxyl groups can serve as points for enzymatic attack, potentially accelerating the degradation process compared to their non-hydroxylated counterparts.

Furthermore, its use in the synthesis of non-isocyanate polyurethanes (NIPUs) is a promising area of research. NIPUs are considered more environmentally friendly alternatives to traditional polyurethanes. The reaction of dicyclocarbonates with diamines, such as 1,10-diaminodecane, has been shown to produce polyhydroxyurethanes. ocl-journal.org The use of a diol-diamine monomer like this compound in such reactions could lead to novel NIPU structures with enhanced properties due to the additional hydroxyl functionality.

The development of bio-based polyamides is an active area of research, with studies exploring the use of bio-based monomers like 2,5-furandicarboxylic acid in combination with diamines such as 1,10-diaminodecane to create fully bio-based polymers. google.comresearchgate.net

Computational and Theoretical Investigations

Conformational Analysis and Molecular Dynamics Simulations

Computational analysis of 1,10-Diaminodecane-5,6-diol would theoretically involve exploring its vast conformational space, which arises from the flexibility of the ten-carbon aliphatic chain and the rotational freedom around the C-C and C-O bonds of the diol moiety.

Energy Landscapes and Preferred Conformations in Solution and Solid State

A detailed computational study would be required to map the potential energy surface of this compound. This would reveal the low-energy conformations and the transition states connecting them. In the solid state, the preferred conformation would be heavily influenced by intermolecular hydrogen bonding involving the amino and hydroxyl groups, as well as by crystal packing forces. In solution, the preferred conformations would depend on the solvent's polarity and its ability to form hydrogen bonds. Intramolecular hydrogen bonding between the hydroxyl and amino groups is also expected to play a significant role in determining the molecule's shape.

Quantum Chemical Studies of Reactivity and Mechanism

Quantum chemical calculations are essential for understanding the electronic structure and reactivity of a molecule. For this compound, these studies could predict its behavior in chemical reactions.

Reaction Pathway Elucidation for Key Transformations

Theoretical calculations could be employed to elucidate the mechanisms of reactions involving the amino and hydroxyl groups. For instance, the reaction pathways for acylation, alkylation, or oxidation could be mapped out, identifying intermediates and transition states. This would provide a detailed, atomistic understanding of how these transformations occur and what factors control their rates and selectivity.

Electronic Structure Analysis and Reactivity Descriptors

Analysis of the molecule's electronic structure would reveal the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO). Reactivity descriptors, such as atomic charges, electrostatic potential maps, and Fukui functions, could be calculated to predict the most likely sites for nucleophilic and electrophilic attack. The amino groups are expected to be the primary nucleophilic centers, while the hydroxyl groups can act as both nucleophiles and proton donors.

Intermolecular Interaction Studies

The ability of this compound to form multiple hydrogen bonds through its four functional groups (two amino and two hydroxyl) makes its intermolecular interactions particularly important. Computational models could be used to study the geometry and strength of these hydrogen bonds in dimers, larger clusters, and in condensed phases. These interactions are fundamental to understanding the compound's physical properties, such as its melting point, boiling point, and solubility, as well as its ability to interact with other molecules, such as biological macromolecules or materials surfaces. nih.gov

Hydrogen Bonding Networks Involving Amine and Hydroxyl Groups

The presence of both primary amine (-NH₂) and secondary hydroxyl (-OH) groups on the flexible decane (B31447) backbone of this compound suggests a rich potential for the formation of complex hydrogen bonding networks. These non-covalent interactions play a crucial role in determining the conformation of the molecule and its interactions with its environment. ichem.md

Hydrogen bonds can be formed both intramolecularly (within the same molecule) and intermolecularly (between different molecules). Intramolecular hydrogen bonds can significantly influence the three-dimensional shape of a molecule, while intermolecular hydrogen bonds govern its physical properties such as melting point, boiling point, and solubility. nih.gov

Intramolecular Hydrogen Bonding: The proximity of the hydroxyl groups at the 5 and 6 positions and their potential interaction with the terminal amine groups allows for the formation of various intramolecular hydrogen bonds. These interactions can lead to the adoption of specific folded or cyclic conformations in the gas phase or in non-polar solvents. The stability of these intramolecularly hydrogen-bonded structures would depend on the delicate balance between the strength of the hydrogen bond and the steric strain of the resulting ring-like structure. nih.gov Computational methods like Density Functional Theory (DFT) can be employed to calculate the energies of different conformers and predict the most stable structures. core.ac.uk

Intermolecular Hydrogen Bonding: In the condensed phase (solid or liquid), intermolecular hydrogen bonds are expected to dominate. The amine groups can act as both hydrogen bond donors and acceptors, while the hydroxyl groups primarily act as hydrogen bond donors and can also accept hydrogen bonds. This dual functionality allows for the formation of extensive and robust three-dimensional hydrogen-bonding networks. These networks are a key factor in the physical properties of similar poly-hydroxylated and aminated compounds.

The strength of these hydrogen bonds can be estimated using computational approaches like the Molecular Tailoring Approach (MTA), which allows for the quantification of individual hydrogen bond energies even in systems with multiple hydrogen bonds. nih.gov

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor Group | Acceptor Group | Type of Interaction |

| Amine (-NH₂) | Amine (-NH₂) | Intermolecular |

| Amine (-NH₂) | Hydroxyl (-OH) | Intermolecular/Intramolecular |

| Hydroxyl (-OH) | Amine (-NH₂) | Intermolecular/Intramolecular |

| Hydroxyl (-OH) | Hydroxyl (-OH) | Intermolecular/Intramolecular |

Ligand-Metal Interactions in Coordination Chemistry

The amine and hydroxyl groups in this compound are excellent coordinating groups for metal ions, making the molecule a potential multidentate ligand in coordination chemistry. hud.ac.uk The two terminal amine groups and the two vicinal diol groups can act as Lewis bases, donating their lone pair of electrons to a metal center to form a coordination complex.

The flexible decane chain allows the ligand to wrap around a metal ion, potentially occupying multiple coordination sites. Such ligands are known as chelating agents and typically form more stable complexes than monodentate ligands. beilstein-journals.org The stability and structure of the resulting metal complexes would depend on several factors, including:

The nature of the metal ion: Different metal ions have varying coordination numbers, preferred geometries, and affinities for nitrogen and oxygen donor atoms. ichem.md

The conformation of the ligand: The flexibility of the alkyl chain allows for adaptation to the coordination sphere of the metal ion.

The pH of the solution: The protonation state of the amine and hydroxyl groups is pH-dependent, which in turn affects their ability to coordinate to a metal ion.

Computational methods can be used to model the coordination of this compound with various metal ions. These calculations can predict the geometry of the resulting complexes, the coordination bond lengths and angles, and the binding energies, providing insights into the selectivity and stability of the complexes. researchgate.net

Table 2: Potential Coordination Modes of this compound with a Metal Ion (M)

| Coordinating Groups | Potential Denticity | Description |

| Two Amine Groups | Bidentate | The two terminal amine groups coordinate to the metal center. |

| Two Hydroxyl Groups | Bidentate | The vicinal diol groups coordinate to the metal center, forming a five-membered chelate ring. |

| One Amine and One Hydroxyl Group | Bidentate | One amine and one hydroxyl group from the same end of the molecule coordinate to the metal. |

| Two Amine and Two Hydroxyl Groups | Tetradentate | All four donor groups coordinate to a single metal center, potentially forming a macrocyclic-like complex. |

The ability of this compound to form stable complexes with various metal ions suggests its potential use in areas such as catalysis, materials science, and as a chelating agent for heavy metal removal. rsc.orggoogle.com Further experimental and theoretical studies are needed to fully explore the coordination chemistry of this interesting molecule.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements

Research directly focused on the chemical compound 1,10-Diaminodecane-5,6-diol is not extensively documented in publicly available literature. However, significant research on its constituent precursors, particularly 1,10-diaminodecane (B146516) , and on the functionalization of diols, provides a strong basis for understanding its potential. Key research findings and methodological advancements in related areas include:

Polymer Synthesis: 1,10-Diaminodecane is a recognized monomer in the synthesis of high-performance polymers, including bio-based polyamides and non-isocyanate polyurethanes (NIPUs). nih.govresearchgate.netnewswise.comgoogle.comrsc.org Its long aliphatic chain imparts flexibility and specific mechanical properties to the resulting polymers. For instance, it is used to produce poly(decamethylene terephthalamide) (PA10T), a partially bio-based high-performance polyamide. researchgate.net

Bio-based Production: There is growing interest in producing diamines, including 1,10-diaminodecane, from renewable resources like castor oil. google.comrsc.orgresearchgate.net This aligns with the broader trend of developing sustainable chemical processes. nih.govresearchgate.net

Diol Chemistry Advancements: Significant progress has been made in the selective functionalization of diols through organocatalysis and metal-based catalysis. rsc.orgsioc-journal.cn Techniques for the enantioselective desymmetrization of meso-diols allow for the synthesis of complex, enantioenriched chiral molecules, which are valuable in medicinal chemistry and materials science. sioc-journal.cn These methods often employ chiral diamine-based catalysts. rsc.org

Amphiphilic Polymer Development: Long-chain diamines like 1,10-diaminodecane have been incorporated into polymers to create amphiphilic structures. For example, they have been used to synthesize DOTA-backboned branched polymers for applications such as MRI contrast agents, where the long carbon chain influences the material's properties. acs.org

Methodologically, the synthesis of functionalized diamines and the selective reaction of diols represent key areas of advancement. The development of robust catalytic systems that can operate under mild conditions is a significant step forward. rsc.org

Identification of Unexplored Research Avenues and Challenges

The compound This compound itself represents a largely unexplored research avenue. The primary challenge is the lack of dedicated studies on its synthesis, characterization, and application.

Unexplored Research Avenues:

Stereoselective Synthesis: Developing synthetic routes to control the stereochemistry of the two hydroxyl groups at the C-5 and C-6 positions is a major opportunity. This would yield different stereoisomers (e.g., (5R,6R), (5S,6S), and the meso (5R,6S) forms), each with potentially unique properties and applications, particularly in asymmetric catalysis and polymer science.

Novel Monomer for Functional Polymers: As a bifunctional monomer containing both amine and hydroxyl groups, it could be used to create novel polymers. The presence of the diol group in the middle of the carbon chain could introduce unique properties such as increased hydrophilicity, potential for post-polymerization modification, and altered chain packing compared to polymers made from 1,10-diaminodecane alone.

Chiral Ligand Development: The chiral variants of this compound could serve as novel ligands for asymmetric catalysis. The combination of the diamine and diol functionalities could lead to effective coordination with metal centers, creating catalysts for a variety of organic transformations.

Supramolecular Chemistry: The molecule's structure is conducive to forming self-assembled systems through hydrogen bonding (via both amine and hydroxyl groups). Investigating its self-assembly in different solvents could lead to the development of new gels, liquid crystals, or other functional soft materials. researchgate.net

Challenges:

Synthesis and Purification: A key challenge is the development of an efficient and scalable synthesis of this compound. This would likely involve the selective dihydroxylation of a decene derivative followed by amination, or the modification of a precursor already containing the diol functionality. Purification of the final compound, particularly separating different stereoisomers, would also be a significant hurdle. nih.gov

Characterization: Thorough characterization of the compound's physical, chemical, and stereochemical properties would be essential. This requires access to advanced analytical techniques.

Reactivity Control: The presence of two different types of functional groups (amines and alcohols) presents a challenge in controlling reactivity during polymerization or other reactions. Selective protection and deprotection strategies would likely be required to achieve desired outcomes.

Prospective Outlook for Novel Applications in Advanced Chemical Research

The unique structure of This compound suggests a range of prospective applications in advanced chemical research. Its bifunctionality is key to its potential versatility.

| Potential Application Area | Description of Prospective Use |

| Advanced Polymers | As a monomer for synthesizing novel polyamides, polyurethanes, or polyesters. The hydroxyl groups could serve as sites for cross-linking or for grafting other molecules to tailor the polymer's properties (e.g., for biocompatible materials or advanced coatings). researchgate.netresearchgate.net |

| Asymmetric Catalysis | The chiral isomers could be used as ligands for transition metal catalysts in asymmetric synthesis, potentially offering high enantioselectivity in reactions like hydrogenations or C-C bond formations. rsc.orgsioc-journal.cn |

| Organocatalysis | The diamine-diol structure itself could function as an organocatalyst, for example in aldol (B89426) or Michael reactions, leveraging cooperative catalysis between the amine and hydroxyl groups. rsc.org |

| Materials Science | Use as a building block for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the specific geometry and functional groups could lead to materials with tailored porosity and surface chemistry for applications in gas storage or separation. |

| Biomedical Applications | Incorporation into biodegradable polymers for drug delivery or tissue engineering. escholarship.org The hydroxyl groups could improve biocompatibility and provide handles for attaching bioactive molecules. It could also be used in creating novel MRI contrast agents. acs.org |

The prospective outlook is strong for this compound to be a valuable tool in creating functional materials and molecules, provided the synthetic and characterization challenges can be overcome.

Interdisciplinary Collaborations and Emerging Research Trends

The exploration of This compound is well-aligned with several emerging research trends and would necessitate interdisciplinary collaborations.

Sustainable Chemistry: A major trend is the development of chemicals and materials from renewable feedstocks. rsc.orgresearchgate.netmdpi.com Research into producing this compound from bio-based precursors would involve collaboration between synthetic chemists, biotechnologists, and chemical engineers. This aligns with the move towards a circular economy and green chemistry principles. rsc.org

Advanced Functional Materials: The design of materials with precisely controlled properties is a key trend. aalto.fi Developing polymers or frameworks from this compound would require collaboration between polymer chemists, materials scientists, and physicists to understand the structure-property relationships.

Catalysis and Green Synthesis: The search for more efficient and selective catalysts is ongoing. Developing catalysts based on this compound would bring together organic synthesis, inorganic chemistry, and computational chemistry to design and test new catalytic systems. sioc-journal.cn

Biomaterials and Medicine: The interface of materials science and biology is a rapidly growing field. Investigating the use of polymers derived from this compound for biomedical applications would require partnerships between chemists, biologists, and medical researchers. escholarship.org

The study of This compound sits (B43327) at the crossroads of organic synthesis, polymer science, catalysis, and materials science. Future research in this area is likely to be highly collaborative and contribute to significant trends in modern chemistry.

Q & A

Q. What are the established synthetic routes for 1,10-Diaminodecane-5,6-diol, and how can reaction conditions be optimized for academic-scale production?

The synthesis of diamine-diol derivatives typically involves multi-step processes, including hydroxylation and amination reactions. For structurally similar compounds like 1,6-hexanediol and dodecane-1,12-diol, catalytic hydrogenation or epoxide ring-opening strategies are common . To optimize academic-scale production:

- Catalyst selection : Use transition metal catalysts (e.g., Pd/C) for selective hydrogenation of intermediates.

- Temperature control : Maintain reactions at 60–80°C to balance reaction rate and byproduct formation.

- Solvent compatibility : Polar aprotic solvents (e.g., DMF) enhance solubility of long-chain intermediates.

- Purification : Employ column chromatography with silica gel or recrystallization for high-purity yields.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound purity and structural confirmation?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm amine and hydroxyl group positions .

- FTIR : Identify O–H (3200–3600 cm) and N–H (3300–3500 cm) stretching vibrations .

- HPLC : Reverse-phase C18 columns with UV detection at 210–220 nm for purity assessment .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How does this compound interact with biological macromolecules, and what experimental models are suitable for assessing its bioactivity?

To study interactions:

- Enzyme inhibition assays : Test binding affinity to enzymes like oxidoreductases or hydrolases using fluorescence quenching or SPR .

- Cell culture models : Use immortalized mammalian cell lines (e.g., HEK293) to evaluate cytotoxicity via MTT assays .

- Molecular docking : Simulate interactions with protein targets (e.g., receptors or transporters) using software like AutoDock Vina .

Note : Preliminary toxicity data from structurally related compounds (e.g., indoline-5,6-diol derivatives) suggest potential neurotoxic effects, warranting careful dose optimization .

Q. What factors influence the stability of this compound under varying pH and temperature conditions?

Stability studies should include:

- pH-dependent degradation : Monitor decomposition in acidic (pH < 3) or alkaline (pH > 10) conditions via HPLC, as diols and amines are prone to hydrolysis or oxidation .

- Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., >150°C for similar diols ).

- Light sensitivity : UV-Vis spectroscopy to detect photooxidation products under prolonged light exposure .

Q. How should researchers resolve conflicting data regarding the reactivity of this compound with different oxidizing agents?

Conflicting reactivity reports may arise from:

- Reagent purity : Ensure oxidizing agents (e.g., KMnO, HO) are freshly prepared and titrated.

- Solvent effects : Compare reactivity in polar vs. nonpolar solvents (e.g., HO vs. DCM) to isolate solvent-driven pathways .